molecular formula C34H36N4O4Zn-4 B224689 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 14354-67-7

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc

Cat. No.: B224689
CAS No.: 14354-67-7
M. Wt: 630.1 g/mol
InChI Key: XLWZYGZUFFXBAA-QPPPNFCJSA-N
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Description

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, also known as this compound, is a useful research compound. Its molecular formula is C34H36N4O4Zn-4 and its molecular weight is 630.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid; zinc , a porphyrin derivative with a zinc metal center, exhibits significant biological activity. This article explores its properties and applications in various biological contexts.

Overview of Porphyrins

Porphyrins are a class of organic compounds characterized by their large aromatic structures and ability to coordinate with metal ions. They play crucial roles in biological systems, including oxygen transport (as seen in hemoglobin) and light-harvesting processes in photosynthesis. Their unique photophysical properties make them valuable in therapeutic applications such as photodynamic therapy (PDT) and antimicrobial treatments .

Antiviral Properties

Recent studies have highlighted the antiviral potential of porphyrin derivatives against HIV-1. Specifically, the compound has shown efficacy in inhibiting various stages of the HIV life cycle through both non-photodynamic and photodynamic mechanisms. The interactions between porphyrins and viral components can disrupt viral entry and replication processes .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that porphyrin derivatives can effectively inactivate bacteria such as Staphylococcus aureus and Escherichia coli when used as photosensitizers in antimicrobial photodynamic therapy (aPDT). The effectiveness of these compounds often correlates with their hydrophobicity and the presence of functional groups that enhance solubility and cellular uptake .

The biological activity of this porphyrin derivative can be attributed to several mechanisms:

  • Photodynamic Action : Upon exposure to light, porphyrins generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
  • Membrane Interaction : Studies have shown that porphyrins can induce changes in membrane potential and rigidity, affecting membrane proteins' functionality .
  • Metal Coordination : The zinc ion at the center of the porphyrin enhances its reactivity and stability in biological systems .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of various porphyrins against HIV-1, the compound exhibited a dose-dependent inhibition of viral replication. The results indicated that at concentrations above 10 µM, significant reductions in viral load were observed without cytotoxic effects on host cells .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial effects of different porphyrin derivatives revealed that the zinc-containing compound significantly reduced the viability of E. coli cultures under light exposure conditions. The effective concentration range was found to be between 1–10 µM for complete inactivation .

Data Table: Biological Activity Summary

Property Observation Reference
Antiviral ActivityInhibits HIV-1 replication
Antimicrobial ActivityEffective against S. aureus and E. coli
Photodynamic EfficacyGenerates ROS upon light activation
Membrane InteractionAlters membrane potential and rigidity

Scientific Research Applications

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells. The porphyrin structure allows this compound to absorb light effectively and generate singlet oxygen upon excitation.

Case Studies:

  • Tumor Treatment: Research demonstrated that when administered in combination with specific wavelengths of light, this compound significantly reduced tumor size in animal models of cancer .
  • Skin Disorders: Clinical trials have shown efficacy in treating precancerous skin lesions using this porphyrin derivative in PDT protocols .

Catalytic Applications

The unique electronic properties of porphyrins make them excellent catalysts for various chemical reactions.

Case Studies:

  • Oxidation Reactions: This compound has been employed as a catalyst for the oxidation of organic substrates under mild conditions. Studies indicate it can facilitate the conversion of alkenes to carbonyl compounds with high selectivity .
  • Photocatalysis: In photocatalytic applications, it has shown promise in degrading environmental pollutants when activated by sunlight .

Biochemical Probes

The ability to bind to biomolecules makes this zinc porphyrin a valuable tool in biochemical research.

Applications:

  • Fluorescent Labeling: The compound can be used for labeling proteins and nucleic acids due to its fluorescent properties. This application is crucial in imaging techniques for cellular studies.
  • Electron Transfer Studies: It serves as a model system for investigating electron transfer processes in biological systems due to its well-defined redox properties .

Q & A

Q. What are the recommended synthetic routes for synthesizing this zinc porphyrin derivative, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound can be synthesized via Adler-Longo or Rothemund methods, modified for carboxylate and ethyl/methyl substituents. Key parameters include:

  • Temperature : Reflux in propionic acid (~140°C) ensures macrocycle formation but risks demetallation.
  • Solvent : Dichloromethane or DMF aids solubility of intermediates (critical for carboxylate groups).
  • Metallation : Post-synthetic zinc insertion (e.g., Zn(OAc)₂ in methanol under nitrogen) avoids side reactions with acidic substituents .
    Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) minimizes decomposition. Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity and metal coordination of this compound?

Basic Research Focus

  • UV-Vis Spectroscopy : Soret band (~420 nm) and Q-bands (500–650 nm) confirm porphyrin π-conjugation. Zinc coordination red-shifts Q-bands by 10–15 nm compared to free-base analogs .
  • ¹H NMR : Absence of inner NH protons (δ -2 to -3 ppm) confirms metallation. Ethyl/methyl substituents appear as distinct multiplets (δ 1.5–3.0 ppm).
  • FTIR : Carboxylate C=O stretches (~1700 cm⁻¹) validate propanoic acid integrity. Compare with metal-free analogs to detect demetallation artifacts .

Q. How can computational chemistry methods optimize substituent modifications on the porphyrin macrocycle?

Advanced Research Focus

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., ethyl vs. methyl on HOMO-LUMO gaps). Use B3LYP/6-31G(d) for geometry optimization .
  • Reaction Path Search : Transition state analysis identifies steric clashes during metallation. Pair with experimental validation (e.g., XRD) to refine computational models .
  • Machine Learning : Train models on porphyrin databases to predict solubility or aggregation tendencies based on substituent patterns .

Q. What strategies resolve contradictions between NMR and UV-Vis data when confirming metallation?

Advanced Research Focus

  • Cross-Validation : Use X-ray Photoelectron Spectroscopy (XPS) to directly assess zinc presence (binding energy ~1021 eV).
  • pH Titration : Carboxylate protonation (pKa ~4.5) alters UV-Vis spectra; monitor Soret band shifts to distinguish metallation from protonation effects .
  • EPR : Detect paramagnetic impurities (e.g., Fe³⁺) that might distort NMR signals .

Q. How do electron-withdrawing/donating substituents influence photophysical properties under varying pH?

Advanced Research Focus

  • Ethyl/Methyl Groups : Electron-donating substituents increase π-electron density, enhancing Soret band intensity. Acidic conditions (pH <5) protonate carboxylates, reducing solubility and inducing aggregation (hypsochromic shift) .
  • Zinc Coordination : Stabilizes excited states, improving photostability. Compare fluorescence quantum yields (ΦF) in buffered vs. organic media to quantify pH effects .

Q. What purification parameters prevent demetallation or decomposition of this zinc complex?

Basic Research Focus

  • Column Chromatography : Use neutral alumina instead of acidic silica to avoid protonation-induced demetallation.
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals; avoid chlorinated solvents if residual acids are present .
  • Storage : Under nitrogen at -20°C in amber vials to prevent photodegradation .

Q. How does zinc coordination affect redox behavior in catalytic applications?

Advanced Research Focus

  • Cyclic Voltammetry : Zinc porphyrins show quasi-reversible redox peaks (E½ ~-0.8 V vs. Ag/AgCl). Compare with Co or Fe analogs to assess catalytic efficiency for O₂ reduction .
  • Electron-Withdrawing Carboxylates : Lower reduction potentials, enhancing catalytic turnover in oxidative environments. Use bulk electrolysis to quantify Faradaic efficiency .

Q. What are common errors in determining molar extinction coefficients (ε) and mitigation steps?

Basic Research Focus

  • Aggregation : Dilute samples (A <0.1) to avoid hypochromicity. Confirm via dynamic light scattering.
  • Solvent Effects : Use consistent solvents (e.g., DMSO) for calibration. Compare with literature values for similar porphyrins .

Q. How can machine learning predict optimal solvent systems for crystallization?

Advanced Research Focus

  • Dataset Curation : Train models on solvent polarity (Hildebrand parameters), dielectric constants, and reported porphyrin solubility.
  • Decision Trees : Prioritize solvents with high carboxylate solubility (e.g., DMF/water mixtures) and low viscosity for nucleation control .

Q. What mechanistic insights arise from studying acid-base equilibria of propanoic acid substituents?

Advanced Research Focus

  • Aggregation Studies : At pH >6, deprotonated carboxylates increase hydrophilicity, reducing π-π stacking. Monitor via UV-Vis and TEM .
  • Catalytic Implications : Protonated carboxylates (pH <4) act as H-bond donors, enhancing substrate binding in enzyme-mimetic systems .

Properties

CAS No.

14354-67-7

Molecular Formula

C34H36N4O4Zn-4

Molecular Weight

630.1 g/mol

IUPAC Name

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc

InChI

InChI=1S/C34H36N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-;

InChI Key

XLWZYGZUFFXBAA-QPPPNFCJSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn]

Isomeric SMILES

CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn]

Canonical SMILES

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2]

Synonyms

21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1)
zinc mesoporphyrin
ZnMP

Origin of Product

United States

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